Chiral Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer is supplied with a certified purity of 98% . In contrast, the racemic mixture (CAS 62825-92-7) is an equimolar mixture of (R) and (S) enantiomers, inherently providing 0% enantiomeric excess. For applications requiring chiral induction, a single enantiomer is mandatory to avoid product mixtures that are costly to separate [1].
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | 98% chemical purity (as a single enantiomer) |
| Comparator Or Baseline | Racemic 5-((2-bromophenyl)methyl)-2-oxazolidinone (0% ee) |
| Quantified Difference | Absolute difference of 98% in enantiomeric purity |
| Conditions | Supplier analytical specification (Leyan.com, HPLC) |
Why This Matters
For asymmetric synthesis, a single enantiomer is essential; using the racemate would lead to a 50% contamination with the unwanted stereoisomer, requiring laborious purification.
- [1] PubChem. (2025). Compound Summary for CID 198433, 5-((2-Bromophenyl)methyl)-2-oxazolidinone (Racemate). National Center for Biotechnology Information. View Source
